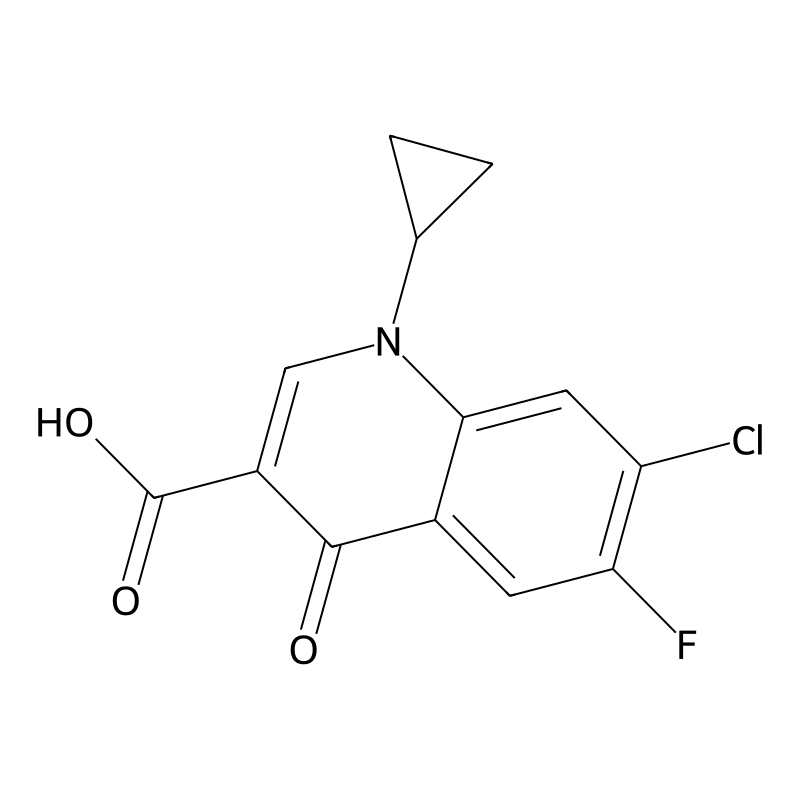

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Role as an Intermediate

-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is a chemical compound synthesized as an intermediate during the production of the widely used antibiotic ciprofloxacin hydrochloride.

Several studies describe the synthesis of fluoroquinolonic acid as a key step in the multi-step process for obtaining ciprofloxacin. The most common method involves the cyclization of ethyl 2,4-dichloro-5-fluorobenzoylacetate, followed by subsequent deprotection and functional group modifications [, ].

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, commonly referred to as fluoroquinolonic acid, is a synthetic compound belonging to the class of fluoroquinolone antibiotics. Its molecular formula is C₁₃H₉ClFNO₃, with a molecular weight of 281.67 g/mol. This compound is characterized by a chloro and a fluoro substituent on its quinoline structure, which contributes to its biological activity and pharmacological properties. It typically appears as a white to light yellow powder or crystalline solid with a melting point of approximately 242-245 °C .

- Esterification: Reaction with alcohols to form esters.

- Amidation: Reaction with amines to yield amides.

- Reduction: The carbonyl group can be reduced to form alcohols.

- Halogenation: Further halogenation can occur at the aromatic ring.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and drug development.

Fluoroquinolonic acid exhibits significant antibacterial activity, particularly against Gram-negative and some Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death, making it effective in treating various infections. Studies have demonstrated its efficacy comparable to other fluoroquinolones, such as ciprofloxacin .

The synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid can be achieved through several methods:

- From Ethyl 2,4-Dichloro-5-Fluorobenzoylacetate: This method involves multiple steps including cyclization and functional group modifications.

- Using Cyclopropylamine: The compound can be synthesized via the reaction of 2-propenoic acid derivatives with cyclopropylamine and appropriate chlorinated intermediates .

- Multi-Step Synthesis: A more complex route may involve starting from simpler quinoline derivatives, undergoing several transformations to introduce the necessary functional groups.

Fluoroquinolonic acid is primarily used in pharmaceutical research as an intermediate in the synthesis of various fluoroquinolone antibiotics, including ciprofloxacin and enrofloxacin. Its antibacterial properties make it a subject of interest for developing new antimicrobial agents. Additionally, it has potential applications in veterinary medicine due to its effectiveness against pathogens in livestock .

Interaction studies involving fluoroquinolonic acid focus on its pharmacokinetics and pharmacodynamics when combined with other drugs. These studies assess:

- Synergistic Effects: Combinations with other antibiotics may enhance efficacy against resistant bacterial strains.

- Toxicity Profiles: Evaluating potential adverse effects when administered alongside other medications.

- Metabolic Interactions: Understanding how fluoroquinolonic acid affects or is affected by liver enzymes involved in drug metabolism.

These studies are crucial for optimizing therapeutic regimens and minimizing side effects.

Several compounds share structural similarities with fluoroquinolonic acid, particularly within the fluoroquinolone class. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ciprofloxacin | C17H18ClFN3O3 | Broad-spectrum antibiotic; used for severe bacterial infections. |

| Levofloxacin | C18H20FN3O4 | S-enantiomer of ofloxacin; effective against respiratory infections. |

| Ofloxacin | C18H20FN3O4 | Effective against a wide range of bacteria; used for urinary tract infections. |

Uniqueness of Fluoroquinolonic Acid

Fluoroquinolonic acid is unique due to its specific combination of chloro and fluoro substituents on the quinoline structure, which enhances its antibacterial potency compared to other similar compounds. Its role as an intermediate in synthesizing more complex antibiotics further distinguishes it within the fluoroquinolone class .

The discovery of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is inextricably linked to the development of fluoroquinolone antibiotics. While nalidixic acid (1962) marked the inception of quinolone-based antimicrobials, the introduction of fluorine at the C6 position and cyclopropyl groups at N1 in the 1980s revolutionized the class, yielding broad-spectrum agents like ciprofloxacin. The compound emerged as a synthetic intermediate during ciprofloxacin’s multistep synthesis, first patented by Bayer AG. Its identification as a process-related impurity necessitated rigorous analytical characterization to meet regulatory standards for drug purity.

Nomenclature and Structural Classification

IUPAC Name:

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Molecular Formula:

C₁₃H₉ClFNO₃

Structural Features:

- Quinolone core: A bicyclic system comprising a fused benzene and pyridone ring.

- Substituents:

Synonyms:

| Term | Source |

|---|---|

| Fluoroquinolonic Acid | USP Reference Standards |

| Ciprofloxacin EP Impurity A | European Pharmacopoeia |

| Q-Acid | Industrial Patents |

Spectral Data:

Molecular Characteristics

Molecular Formula and Weight (C₁₃H₉ClFNO₃, 281.67 g/mol)

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has the molecular formula C₁₃H₉ClFNO₃ with a molecular weight of 281.67 grams per mole [1] [2] [3]. The compound contains thirteen carbon atoms, nine hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and three oxygen atoms [4] [5]. This molecular composition represents a fluoroquinoline derivative characterized by the presence of both halogen substituents (chlorine and fluorine) and a carboxylic acid functional group [6]. The molecular weight has been consistently reported across multiple analytical sources as 281.66 to 281.67 grams per mole, with slight variations due to rounding in different databases [7] [8].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉ClFNO₃ | [1] [2] [3] |

| Molecular Weight | 281.67 g/mol | [1] [4] [5] |

| Exact Mass | 281.025513 g/mol | [11] |

| Monoisotopic Mass | 281.025 g/mol | [18] |

InChI and SMILES Notations

The International Chemical Identifier (InChI) for 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is InChI=1S/C13H9ClFNO3/c14-9-4-11-7(3-10(9)15)12(17)8(13(18)19)5-16(11)6-1-2-6/h3-6H,1-2H2,(H,18,19) [1] [2] [8]. The corresponding InChI Key is ISPVACVJFUIDPD-UHFFFAOYSA-N [1] [2] [3]. The Simplified Molecular Input Line Entry System (SMILES) notation is represented as OC(=O)C1=CN(C2CC2)c3cc(Cl)c(F)cc3C1=O [1] [8] or alternatively as C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O [2]. These structural identifiers provide standardized representations of the molecular structure and enable computational analysis and database searches [1] [2].

Structural Representation and Conformation

The compound exhibits a bicyclic quinoline core structure with specific substituent patterns that influence its three-dimensional conformation [13]. The molecule contains a fused benzene-pyridine ring system characteristic of quinoline derivatives, with the carboxylic acid group positioned at the 3-position [2] [13]. The cyclopropyl group is attached to the nitrogen at position 1, while chlorine and fluorine atoms are located at positions 7 and 6 respectively [1] [2]. Crystallographic studies have revealed that the compound crystallizes with specific geometric parameters, including bond angles such as C6—C7—C8 at 120.74°, C6—C7—Cl1 at 120.74°, and C8—C7—Cl1 at 118.51° [13]. The molecular structure demonstrates achiral characteristics with no defined stereocenters and zero optical activity [8].

| Structural Feature | Description | Reference |

|---|---|---|

| Core Structure | Quinoline bicyclic system | [2] [13] |

| Substituents | 7-Chloro, 6-fluoro, 1-cyclopropyl | [1] [2] |

| Stereochemistry | Achiral, no stereocenters | [8] |

| Conformational Freedom | Limited by cyclopropyl constraint | [19] |

Physical Properties

Melting and Boiling Points

The melting point of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has been consistently reported as 242-245°C in literature sources [3] [5] [9]. Some analytical certificates specify the melting point more precisely as 244°C [5] [9]. The compound exhibits thermal stability up to its melting point, maintaining its crystalline structure under standard atmospheric conditions [9]. The predicted boiling point is 467.3 ± 45.0°C under standard atmospheric pressure (760 mmHg) [3] [10] [11]. This high boiling point reflects the strong intermolecular interactions present in the compound, including hydrogen bonding from the carboxylic acid group and π-π stacking interactions between aromatic rings [10] [11].

| Thermal Property | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Melting Point | 242-245°C | Literature values | [3] [10] |

| Melting Point | 244°C | Analytical certificate | [5] [9] |

| Boiling Point | 467.3 ± 45.0°C | Predicted, 760 mmHg | [3] [10] [11] |

| Flash Point | 236.4 ± 28.7°C | Predicted | [11] |

Solubility Profile

The solubility characteristics of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid demonstrate limited water solubility with enhanced solubility in organic solvents [3] [10] [12]. The compound shows slight solubility in chloroform and ethyl acetate [3] [10]. Water solubility is described as slightly soluble at 20°C, which is typical for fluoroquinoline derivatives containing both hydrophobic aromatic systems and hydrophilic carboxylic acid groups [12]. The partition coefficient (LogP) has been reported as 2.16, indicating moderate lipophilicity [11]. The compound's solubility profile is influenced by its ability to form hydrogen bonds through the carboxylic acid group while maintaining hydrophobic interactions through the halogenated aromatic system [10] [11].

| Solvent | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | Slightly soluble | 20°C | [12] |

| Chloroform | Slightly soluble | Room temperature | [3] [10] |

| Ethyl Acetate | Slightly soluble | Room temperature | [3] [10] |

| LogP Value | 2.16 | Calculated | [11] |

Crystalline Characteristics

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid exhibits well-defined crystalline properties as demonstrated through X-ray crystallographic analysis [13]. The compound crystallizes in a specific crystal system with a density of 1.631 Mg m⁻³ [13]. The predicted density values range from 1.652 ± 0.06 g/cm³ to 1.7 ± 0.1 g/cm³ depending on the computational method used [3] [10] [11]. Crystallographic data reveals F(000) = 576, indicating the structure factor for zero scattering angle [13]. The compound appears as an off-white to light yellow crystalline powder in its solid state [3] [5] [10]. The crystalline structure is stabilized by intermolecular hydrogen bonding and halogen interactions that contribute to the compound's thermal stability [13].

| Crystalline Property | Value | Method | Reference |

|---|---|---|---|

| Crystal Density | 1.631 Mg m⁻³ | X-ray crystallography | [13] |

| Predicted Density | 1.652 ± 0.06 g/cm³ | Computational | [3] [10] |

| Predicted Density | 1.7 ± 0.1 g/cm³ | Computational | [11] |

| Appearance | Off-white to light yellow powder | Visual observation | [3] [5] |

| Crystal Structure Factor | F(000) = 576 | X-ray analysis | [13] |

Chemical Reactivity

Acid-Base Properties (pKa Values)

The acid-base properties of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid are primarily determined by the carboxylic acid functional group at position 3 of the quinoline ring [3] [10] [14]. The predicted pKa value is 6.36 ± 0.41, indicating weak acid characteristics [3] [10] [14]. This pKa value reflects the electron-withdrawing effects of both the quinoline ring system and the halogen substituents (chlorine and fluorine), which stabilize the conjugate base and enhance the acidity compared to simple aliphatic carboxylic acids [14] [21]. The compound exhibits typical carboxylic acid behavior, capable of forming salts with bases and participating in acid-catalyzed reactions [21]. The presence of the nitrogen atom in the quinoline ring can also participate in protonation under strongly acidic conditions, though the carboxylic acid group dominates the acid-base behavior under physiological pH conditions [21].

| Acid-Base Property | Value | Method | Reference |

|---|---|---|---|

| pKa (predicted) | 6.36 ± 0.41 | Computational prediction | [3] [10] [14] |

| Acid Character | Weak acid | Based on pKa value | [14] [21] |

| Protonation Sites | Carboxylic acid (primary) | Chemical analysis | [21] |

| pH Stability Range | Varies with conditions | Literature review | [21] |

Stability Parameters

The stability profile of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid demonstrates good chemical stability under normal storage conditions [9]. The compound is described as stable under normal conditions with recommended storage at room temperature in sealed, dry conditions [5] [9]. Thermal stability extends up to the melting point range of 242-245°C, beyond which decomposition may occur [9] [10]. The compound shows compatibility with standard laboratory conditions but may be incompatible with strong oxidizing agents [9]. Decomposition products under extreme conditions may include carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride [9]. The quinoline carboxylic acid structure is known to undergo decarboxylation at elevated temperatures (280-290°C), which represents a key degradation pathway [20]. Photostability and hydrolytic stability vary depending on pH and environmental conditions [20] [21].

| Stability Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Thermal Stability | Up to 245°C | Stable | [9] [10] |

| Storage Conditions | Room temperature, dry | Stable | [5] [9] |

| Chemical Compatibility | Normal conditions | Stable | [9] |

| Incompatible Materials | Strong oxidizing agents | Potential reaction | [9] |

| Decarboxylation Temperature | 280-290°C | Literature value | [20] |

Functional Group Reactivity

The functional group reactivity of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is dominated by the carboxylic acid group, quinoline ring system, and halogen substituents [19] [22]. The carboxylic acid group readily participates in typical acid reactions including esterification, amidation, and salt formation [19] [22]. The quinoline ring system can undergo electrophilic aromatic substitution reactions, though the electron-withdrawing nature of the existing substituents may influence regioselectivity [22]. The chlorine atom at position 7 can potentially participate in nucleophilic aromatic substitution reactions under appropriate conditions [23]. The fluorine atom at position 6 is relatively unreactive due to the strong carbon-fluorine bond, but may influence the electronic properties of the ring system [23] [24]. The cyclopropyl group provides conformational constraint and may undergo ring-opening reactions under strongly acidic or basic conditions [19]. Hydrolysis of the carboxylic acid ester derivatives requires harsh conditions when a C3 methyl group is present, necessitating strong base treatment at elevated temperatures [19].

| Functional Group | Reactivity Type | Typical Conditions | Reference |

|---|---|---|---|

| Carboxylic Acid | Esterification, amidation | Standard organic conditions | [19] [22] |

| Quinoline Ring | Electrophilic substitution | Varies by reaction | [22] |

| Chlorine Substituent | Nucleophilic substitution | Elevated temperature/base | [23] |

| Fluorine Substituent | Limited reactivity | Extreme conditions | [23] [24] |

| Cyclopropyl Group | Ring opening potential | Strong acid/base | [19] |

| Method | Starting Material | Overall Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Traditional Bayer Process | 2,4-Dichloro-5-fluorobenzoyl chloride | 49 | >24 h | Well-established |

| Continuous Flow Synthesis | Simple building blocks | 60 | 9 min | Rapid, continuous process |

| PPA-Catalyzed Synthesis | Substituted anilines | 80-95 | 4-8 h | High yields, mild conditions |

| Microwave-Assisted Synthesis | Aniline derivatives | 70-85 | 15-30 min | Fast, energy efficient |

| Two-Step Process from 2,4-Dichloro-5-fluorobenzoyl chloride | 2,4-Dichloro-5-fluorobenzoyl chloride | 65-89 | 8-12 h | Commercially viable |

Purification and Characterization Techniques

The purification of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid requires specialized techniques due to its amphoteric nature and limited solubility in common organic solvents [3] [21]. Column chromatography using silica gel with gradient elution systems provides excellent separation of the target compound from synthetic impurities [22] [23]. The optimal mobile phase typically consists of chloroform-methanol mixtures with the addition of acetic acid to suppress ionization [23] [24].

Recrystallization from appropriate solvent systems offers an effective method for obtaining high-purity material [3] [25]. The compound shows good crystallization behavior from ethanol-water mixtures or acetone, yielding well-formed crystals with melting points of 242-245°C [3] [21]. pH adjustment techniques are particularly useful for isolation, as the compound can be precipitated by adjusting the pH to its isoelectric point [15] [26].

High-Performance Liquid Chromatography serves as the primary analytical tool for purity assessment and quantitative analysis [27] [28]. Reversed-phase C18 columns with mobile phases consisting of acetonitrile-phosphate buffer (pH 3.5-4.5) provide excellent separation and detection at 280 nm [27] [28]. Fluorescence detection can also be employed using excitation at 280 nm and emission at 450 nm, offering enhanced sensitivity [29] [27].

Table 3: Analytical Characterization Techniques

| Technique | Key Parameters/Peaks | Information Obtained |

|---|---|---|

| ¹H NMR | δ 8.47 (s, 1H), 8.28 (d, 1H), 7.98 (d, 1H) | Aromatic protons, cyclopropyl group |

| ¹³C NMR | Quinoline carbons, carboxyl carbon | Carbon framework confirmation |

| FT-IR | 2220 cm⁻¹ (C≡N), 1635 cm⁻¹ (C=N) | Functional group identification |

| UV-Vis Spectroscopy | λmax = 227, 270, 314 nm | π→π* electronic transitions |

| Mass Spectrometry | m/z 281.67 [M+H]⁺ | Molecular weight confirmation |

| High-Performance Liquid Chromatography | C18 columns, mobile phase pH 3.5-4.5 | Purity assessment, quantification |

| Capillary Electrophoresis | Detection at 280 nm or fluorescence | Enantiomeric separation |

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation [30] [31]. The ¹H NMR spectrum typically shows characteristic signals for the quinoline aromatic protons at δ 8.47 (s, 1H), 8.28 (d, 1H), and 7.98 (d, 1H), along with the cyclopropyl methylene protons appearing as complex multipiples [30]. ¹³C NMR spectroscopy confirms the carbon framework, with the carboxyl carbon appearing around δ 170 ppm and the quinoline carbons in the aromatic region [31].

Infrared spectroscopy reveals characteristic functional group absorptions, including the carboxylic acid C=O stretch around 1635 cm⁻¹ and aromatic C=C stretches [31] [32]. Mass spectrometry provides definitive molecular weight confirmation with the molecular ion peak at m/z 281.67 [M+H]⁺ [3] [21].

Table 5: Purification and Isolation Techniques

| Method | Stationary Phase/Solvent | Application | Efficiency |

|---|---|---|---|

| Column Chromatography | Silica gel, C18 | Intermediate purification | High resolution |

| Recrystallization | Ethanol, acetone | Final product purification | High purity |

| Solid-Phase Extraction (SPE) | C18 cartridges | Sample cleanup | Good recovery (70-90%) |

| Liquid-Liquid Extraction | Acetonitrile/water | Extraction from reaction mixture | Moderate selectivity |

| pH Adjustment/Precipitation | Aqueous acid/base | Isolation of final product | Quantitative precipitation |

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant